molecular formula C23H23ClN4O2 B1450545 H-GLY-TRP-beta-NA HCL CAS No. 370564-51-5

H-GLY-TRP-beta-NA HCL

Cat. No. B1450545
CAS RN: 370564-51-5
M. Wt: 422.9 g/mol
InChI Key: WXZVVIOJEMHREM-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Trp-βNA HCL, also known as H-Gly-Trp-βNA·HCl, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

The synthesis of a peptide from its component amino acids involves overcoming two obstacles . The first is statistical in nature, and the second arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, it is necessary to deactivate all extraneous amine functions so they do not compete for the acylation reagent . Then, a specific carboxyl reactant must be selectively activated so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The molecular weight of H-Gly-Trp-βNA HCL is 386.45 and its formula is C23H22N4O2 . Its sequence is H-Gly-Trp-βNA .


Chemical Reactions Analysis

The generation of free amino acids from an intact protein or peptide is a critical step in the production of useful, accurate amino acid analysis data . To enable this generation, it is necessary to break down or hydrolyze a protein/peptide to its individual amino acid constituents . The rate or extent of hydrolysis varies across the amino acids present in proteins, necessitating time-course studies of the hydrolysis process and proper validation of the overall methods .


Physical And Chemical Properties Analysis

The chemical formula of H-Gly-Trp-βNA HCL is C23H23ClN4O2 . Its molar mass is 422.91 .

Scientific Research Applications

Proteomics and Protein Modification

H-Gly-Trp-beta-NA HCl: plays a significant role in proteomics, particularly in the selective labeling of tryptophan residues in proteins. The compound can be used to facilitate the study of protein interactions and structures through the identification of cation–π interactions . This is crucial for understanding protein-mediated phase separation and other biochemical processes.

Peptide Synthesis

In the field of peptide synthesis, H-Gly-Trp-beta-NA HCl is utilized for its ability to form peptide bonds selectively. It’s particularly useful in the synthesis of peptides where the indole side chain of tryptophan is involved . This specificity is vital for creating peptides with precise structures and functions.

Medical Research

Medical research benefits from H-Gly-Trp-beta-NA HCl in the hydrolysis of proteins and peptides. This process is essential for generating free amino acids from proteins, which is a critical step in amino acid analysis . Accurate amino acid data is necessary for various medical research applications, including the study of metabolic pathways and disease markers.

Pharmaceutical Development

In pharmaceutical development, H-Gly-Trp-beta-NA HCl is part of forced degradation studies to establish the stability of therapeutic peptide formulations . Understanding the degradation behavior of peptide drugs is key to designing stable and effective pharmaceuticals.

Chemical Engineering

In chemical engineering, H-Gly-Trp-beta-NA HCl is relevant for its properties that facilitate the study of amino acid stability and reactivity. It can be used to explore new methods of peptide bond formation and to improve existing industrial processes .

Food Science

H-Gly-Trp-beta-NA HCl: finds its application in food science through the analysis of protein and peptide hydrolysis. This analysis is crucial for understanding the nutritional value and composition of food products .

Environmental Science

Lastly, in environmental science, H-Gly-Trp-beta-NA HCl contributes to the study of protein and peptide breakdown in various environmental conditions. This can help in assessing the impact of proteins and peptides on ecosystems and in developing methods for environmental remediation .

Safety and Hazards

H-Gly-Trp-βNA HCL may cause cancer . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2.ClH/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18;/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVVIOJEMHREM-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-GLY-TRP-beta-NA HCL

CAS RN

370564-51-5
Record name 370564-51-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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